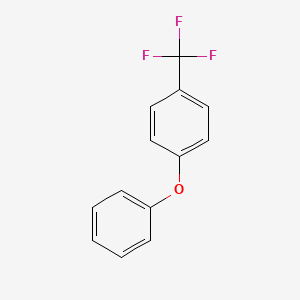

1-Phenoxy-4-(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJUDUZMPNCXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380544 | |

| Record name | 4-(Trifluoromethyl)diphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2367-02-4 | |

| Record name | 4-(Trifluoromethyl)diphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Phenoxy 4 Trifluoromethyl Benzene

Transition Metal-Catalyzed Coupling Reactions for Phenoxyaryl Systems

Transition metal catalysis, particularly using copper and palladium, has become a cornerstone for the formation of aryl ethers. These methods offer milder reaction conditions and broader substrate scope compared to classical approaches.

The Ullmann condensation, a classical copper-promoted reaction, has long been used for the synthesis of diaryl ethers. wikipedia.org This reaction typically involves the coupling of an aryl halide with a phenol (B47542) in the presence of a stoichiometric amount of copper at high temperatures. wikipedia.org For the synthesis of 1-phenoxy-4-(trifluoromethyl)benzene, this would involve the reaction of a 4-halobenzotrifluoride with phenol.

Modern variations of the Ullmann reaction utilize catalytic amounts of soluble copper(I) salts, often in the presence of ligands, which allows for milder reaction conditions. umass.educalstate.edu For instance, the use of a well-defined, air-stable copper(I) complex like bromo(triphenylphosphine)copper(I) can catalyze the formation of diaryl ethers. umass.edu The rate of these copper-catalyzed reactions is not significantly affected by the presence of electron-donating or electron-withdrawing groups on either the aryl halide or the phenol. acs.org

Recent advancements have also explored the use of copper-catalyzed hydroxylation of diaryliodonium salts to generate diaryl ethers in a one-pot operation. rsc.orgnih.gov This method provides a route to diversely functionalized diaryl ethers under mild conditions. rsc.orgnih.gov

Table 1: Examples of Copper-Catalyzed Diaryl Ether Synthesis

| Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chloronitrobenzene | Phenol | Copper | KOH | - | High | - | wikipedia.org |

| Aryl Bromides/Iodides | Various Phenols | CuI (10 mol%) | Cs₂CO₃ | NMP | 120 | Good to Excellent | acs.org |

| Electron-rich Aryl Bromides | Electron-rich Phenols | Cu(PPh₃)₃Br (5 mol%) | Cs₂CO₃ | NMP | 110 | 17-24h | umass.edu |

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of aryl ethers and is a powerful alternative to the Ullmann reaction. organic-chemistry.orgcapes.gov.br This methodology typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org While traditionally used for C-N bond formation, newer catalyst systems have expanded its utility to C-O bond formation for diaryl ethers. organic-chemistry.org

A novel three-component coupling strategy has been developed that formally inserts an oxygen atom into a Suzuki-Miyaura transformation to produce diaryl ethers. acs.orgacs.org This "oxygenative" cross-coupling reaction utilizes readily available Suzuki-Miyaura partners (aryl halides and organoboron reagents), offering a complementary approach to traditional C-O cross-coupling methods. acs.orgacs.org The mechanism involves the in situ generation of an aryl borate (B1201080) intermediate through oxidation, which then participates in the palladium-catalyzed coupling. acs.orgacs.org

Table 2: Palladium-Catalyzed Synthesis of Diaryl Ethers

| Aryl Halide/Pseudohalide | Coupling Partner | Catalyst System | Base | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Halides/Triflates | Phenols | Pd(0) or Pd(II) / Ligand | Various | - | Various | Various | - | organic-chemistry.org |

| 1-Chloro-4-methoxybenzene | (4-Fluorophenyl)boronic acid | t-BuBrettPhos-Pd | - | NMO | - | - | 64 | acs.org |

| Aryl Mesylates | Arylboronic acids | Pd(OAc)₂ / CM-phos | - | - | - | - | High | orgsyn.org |

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Ether Linkages

Nucleophilic aromatic substitution (SNAr) provides a direct route to aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.

The synthesis of this compound can be achieved through the SNAr reaction of a phenoxide with a 4-halobenzotrifluoride, such as 4-fluorobenzotrifluoride (B1346882). sigmaaldrich.com In this reaction, the trifluoromethyl group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack. libretexts.orglibretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orglibretexts.org

The halogen atom's ability to act as a leaving group is crucial. Interestingly, in many SNAr reactions, fluoride (B91410) is the best leaving group among the halogens. youtube.com This is because the first step, the nucleophilic attack, is often the rate-determining step, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon more susceptible to attack. youtube.com

A specific example involves the reaction of 4-fluorobenzotrifluoride with 2,2′-biphenol to synthesize 2,2′-bis(trifluoromethylphenoxy)biphenyl, demonstrating the utility of 4-fluorobenzotrifluoride in SNAr reactions. sigmaaldrich.com

The efficiency of SNAr reactions is highly dependent on the presence and position of electron-withdrawing groups on the aryl halide. libretexts.orglibretexts.orglibretexts.org For a nucleophilic aromatic substitution to occur readily, the aryl halide must be activated by strongly electron-attracting substituents, such as a nitro group (NO₂) or a trifluoromethyl group (CF₃). libretexts.orglibretexts.orglibretexts.orgyoutube.com

These activating groups must be located in the ortho or para positions relative to the leaving group. libretexts.org This positioning allows for the stabilization of the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org A meta-substituted electron-withdrawing group does not provide this resonance stabilization, and as a result, meta isomers are generally unreactive under typical SNAr conditions. libretexts.org The trifluoromethyl group in 4-halobenzotrifluoride is in the para position, which effectively stabilizes the intermediate anion, facilitating the substitution reaction with phenoxide. youtube.com

Novel Synthetic Pathways and Emerging Reagents

Research continues to uncover novel methods for the synthesis of diaryl ethers. One emerging strategy involves the reaction of a trifluoromethyl halobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl (B1604629) ether, which is then subjected to hydrogenolysis to yield the corresponding trifluoromethylphenol. epo.org While this method produces a phenol, the initial ether formation step is relevant to the synthesis of related structures.

Another innovative approach utilizes radicals as transient activating groups for SNAr reactions. osti.gov This "homolysis-enabled electronic activation" strategy can expand the scope of nucleophile-electrophile couplings, potentially enabling transformations that are challenging under traditional SNAr conditions. osti.gov

Photochemical methods are also gaining prominence. A dual catalytic system involving iridium photocatalysis and phenol-pyridinium EDA complexation has been shown to facilitate the amination of halophenols via an SNAr mechanism, achieving high yields under mild conditions. chemrxiv.org While demonstrated for C-N bond formation, the principles could potentially be adapted for C-O bond formation.

Electrophilic Trifluoromethylating Reagents in Phenoxybenzene Synthesis

Electrophilic trifluoromethylation involves the reaction of an electron-rich aromatic ring, such as phenoxybenzene, with a reagent that delivers an electrophilic trifluoromethyl equivalent ("CF₃⁺"). Although the concept of a positively charged CF₃ group may seem counterintuitive, several classes of reagents have been developed that react as formal "CF₃⁺" synthons. nih.gov These reagents are particularly effective for the trifluoromethylation of activated aromatic and heteroaromatic compounds. beilstein-journals.orgnih.gov

The reaction with phenoxybenzene is expected to proceed via a standard electrophilic aromatic substitution mechanism. The electron-donating phenoxy group activates the aromatic ring and directs the incoming electrophile to the ortho and para positions. The attack of the pi-electrons of the phenoxybenzene ring on the electrophilic reagent forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes aromaticity, yielding the trifluoromethylated product. Due to steric hindrance from the bulky phenoxy group, the para-substituted product, this compound, is generally the major isomer formed.

Several classes of electrophilic trifluoromethylating agents have been developed and are commercially available. These can be broadly categorized as sulfonium-based, hypervalent iodine-based, and other selenium- or tellurium-based reagents. nih.govbeilstein-journals.org

Key Electrophilic Trifluoromethylating Reagents:

Sulfonium (B1226848) Salts (Umemoto and Yagupolskii Reagents): These are among the most widely used and historically significant electrophilic trifluoromethylating agents. nih.gov S-(Trifluoromethyl)diarylsulfonium salts, first developed by Yagupolskii and later expanded by Umemoto, are highly effective for trifluoromethylating a wide range of nucleophiles, including electron-rich arenes. nih.govbeilstein-journals.org The reactivity of these sulfonium salts can be fine-tuned by modifying the substituents on the aryl rings attached to the sulfur atom. nih.gov

Hypervalent Iodine Reagents (Togni Reagents): These reagents, particularly 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) and 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxol(3H)-one (Togni Reagent II), are shelf-stable, crystalline solids that serve as versatile sources of electrophilic CF₃. tcichemicals.comacs.org They are known to trifluoromethylate thiols, alcohols, phosphines, and various heteroarenes under mild conditions. tcichemicals.comrsc.org Their application to activated arenes like phenoxybenzene is a logical extension of their established reactivity.

Neutral S–CF₃ Reagents: Researchers at Daikin laboratories developed neutral reagents for electrophilic trifluoromethylation, such as 1-oxo-1-trifluoromethyl-1λ⁶-benzo[d]isothiazol-3-one. nih.gov These compounds can trifluoromethylate various soft nucleophiles. nih.govbeilstein-journals.org

The table below summarizes prominent examples of these electrophilic reagents.

| Reagent Class | Specific Reagent Name | Typical Substrates |

| Sulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium Tetrafluoroborate (Umemoto Reagent) | β-ketoesters, Silyl Enol Ethers, Activated Arenes |

| S-(Trifluoromethyl)diphenylsulfonium Triflate (Yagupolskii-type Reagent) | Thiophenolates, Aniline, Pyrrole, p-Hydroquinone | |

| Hypervalent Iodine | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) | Alcohols, Thiols, Phosphines, Heteroarenes |

| 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxol(3H)-one (Togni Reagent II) | Heteroarenes, Alkenes | |

| Neutral S–CF₃ Reagents | 1-Oxo-1-trifluoromethyl-1λ⁶-benzo[d]isothiazol-3-one | Carbanions, Enamines, Thiolate Anions |

Radical Trifluoromethylation Methodologies

Radical trifluoromethylation offers a complementary approach for the direct C-H functionalization of arenes. nih.gov This methodology relies on the generation of a trifluoromethyl radical (•CF₃), which, due to its electrophilic nature, readily adds to electron-rich aromatic systems like phenoxybenzene. beilstein-journals.orgprinceton.edu The reaction typically proceeds via a homolytic aromatic substitution pathway. First, the •CF₃ radical adds to the aromatic ring to form a cyclohexadienyl radical intermediate. This intermediate is then oxidized to a carbocation, which loses a proton to yield the final aromatic product, this compound.

A variety of precursors and initiation methods are available to generate the trifluoromethyl radical.

Methods for Generating Trifluoromethyl Radicals:

From Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl): This inexpensive and readily available liquid can generate •CF₃ radicals upon initiation by light (photoredox catalysis) or radical initiators. princeton.edursc.org Photochemical methods, often employing a photocatalyst and visible light, are particularly mild and efficient. princeton.edu

From Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): In the presence of an oxidant (e.g., tert-butyl hydroperoxide), CF₃SO₂Na serves as an excellent source of •CF₃ radicals for the trifluoromethylation of arenes and heteroarenes. tcichemicals.com

From Trifluoroiodomethane (CF₃I): Gaseous CF₃I is a classic source of trifluoromethyl radicals, which can be generated via photolysis or thermal decomposition. beilstein-journals.org

From Electrophilic Reagents via Reduction: Some electrophilic trifluoromethylating reagents, such as sulfonium salts or Togni reagents, can be reduced via single-electron transfer (SET) to generate the •CF₃ radical. nih.gov This dual reactivity expands their synthetic utility.

The table below outlines common precursors for radical trifluoromethylation.

| Precursor | Reagent Name/Type | Initiation Method |

| CF₃SO₂Cl | Triflyl Chloride | Photoredox Catalysis, Thermal |

| CF₃SO₂Na | Langlois' Reagent | Oxidation (e.g., with t-BuOOH) |

| CF₃I | Trifluoroiodomethane | Photolysis, Thermal |

| Togni Reagents | Hypervalent Iodine Reagents | Reduction (Single Electron Transfer) |

| Yagupolskii/Umemoto Reagents | Sulfonium Salts | Reduction (e.g., with Na₂S₂O₄) |

The direct radical trifluoromethylation of phenoxybenzene is a viable strategy for synthesizing this compound, benefiting from the mild conditions and high functional group tolerance characteristic of many modern radical-based methods. rsc.org

Spectroscopic and Advanced Characterization Techniques for 1 Phenoxy 4 Trifluoromethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated organic compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei in 1-Phenoxy-4-(trifluoromethyl)benzene allows for a comprehensive multi-nuclear NMR investigation.

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the protons on its two phenyl rings. The protons on the trifluoromethyl-substituted ring are electronically distinct from those on the unsubstituted phenoxy ring due to the strong electron-withdrawing nature of the CF₃ group. tcichemicals.com

The protons on the 4-(trifluoromethyl)phenyl ring typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the trifluoromethyl group are deshielded and appear at a higher chemical shift compared to the protons meta to it. For a closely related derivative, (2-Fluoro-2-(4-(trifluoromethyl)phenoxy)ethene-1,1-diyl)dibenzene, the protons on the 4-(trifluoromethyl)phenoxy moiety appear as a doublet at δ 7.60 ppm. rsc.org Similarly, in 1-(benzyloxy)-4-(trifluoromethyl)benzene (B1334653), the protons on the trifluoromethyl-substituted ring are observed as doublets at δ 7.53 ppm and δ 7.02 ppm. rsc.org The protons of the unsubstituted phenoxy ring exhibit more complex splitting patterns, typically appearing as a multiplet due to overlapping signals.

Table 1: Representative ¹H NMR Chemical Shifts for the 4-(Trifluoromethyl)phenoxy Moiety

| Compound | Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

|---|---|---|---|---|

| (2-Fluoro-2-(4-(trifluoromethyl)phenoxy)ethene-1,1-diyl)dibenzene rsc.org | H (ortho to O) | 7.17 | m | - |

| (2-Fluoro-2-(4-(trifluoromethyl)phenoxy)ethene-1,1-diyl)dibenzene rsc.org | H (ortho to CF₃) | 7.60 | d | 8.8 |

| 1-(Benzyloxy)-4-(trifluoromethyl)benzene rsc.org | H (ortho to O) | 7.02 | d | 8.6 |

| 1-(Benzyloxy)-4-(trifluoromethyl)benzene rsc.org | H (ortho to CF₃) | 7.53 | d | 8.6 |

Note: Data is for derivatives containing the core structure. 'd' denotes doublet, 'm' denotes multiplet.

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Due to the molecule's asymmetry, a unique signal is expected for each carbon atom. The chemical shifts are significantly influenced by the substituents. The carbon atom attached to the highly electronegative fluorine atoms (the CF₃ carbon) exhibits a characteristic quartet splitting pattern due to one-bond carbon-fluorine coupling (¹JCF). oregonstate.edu This carbon signal typically appears around δ 124 ppm with a large coupling constant (J ≈ 270 Hz). rsc.orgrsc.org

The other aromatic carbons also show the effect of fluorine through smaller, long-range coupling constants (²JCF, ³JCF). The carbon atom directly bonded to the trifluoromethyl group (C-4) is observed as a quartet around δ 123-126 ppm. rsc.orgrsc.org The carbon attached to the ether oxygen on the same ring (C-1) is highly deshielded. For instance, in a derivative, this carbon appears at δ 157.3. rsc.org Carbons in the unsubstituted phenyl ring appear in the typical aromatic region of δ 115-160 ppm. wisc.edu

Table 2: Representative ¹³C NMR Chemical Shifts for the 4-(Trifluoromethyl)phenoxy Moiety

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |

|---|---|---|---|---|

| (2-Fluoro-2-(4-(trifluoromethyl)phenoxy)ethene-1,1-diyl)dibenzene rsc.org | C-O | 157.3 | s | - |

| (2-Fluoro-2-(4-(trifluoromethyl)phenoxy)ethene-1,1-diyl)dibenzene rsc.org | C (ortho to CF₃) | 127.3 | q | ³JCF = 3.7 |

| (2-Fluoro-2-(4-(trifluoromethyl)phenoxy)ethene-1,1-diyl)dibenzene rsc.org | C-CF₃ | 126.3 | q | ²JCF = 32.8 |

| (2-Fluoro-2-(4-(trifluoromethyl)phenoxy)ethene-1,1-diyl)dibenzene rsc.org | CF₃ | 124.0 | q | ¹JCF = 269.9 |

| 1-(Benzyloxy)-4-(trifluoromethyl)benzene rsc.org | C-O | 161.20 | s | - |

| 1-(Benzyloxy)-4-(trifluoromethyl)benzene rsc.org | C (ortho to CF₃) | 126.94 | q | ³JCF = 3.8 |

| 1-(Benzyloxy)-4-(trifluoromethyl)benzene rsc.org | C-CF₃ | 123.14 | q | ²JCF = 32.0 |

| 1-(Benzyloxy)-4-(trifluoromethyl)benzene rsc.org | CF₃ | 124.40 | q | ¹JCF = 272.0 |

Note: Data is for derivatives containing the core structure. 's' denotes singlet, 'q' denotes quartet.

¹⁹F NMR Spectral Analysis and Fluorine Chemical Shifts

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as the three fluorine atoms of the CF₃ group are chemically equivalent and there are no adjacent fluorine atoms to cause splitting.

The chemical shift of the CF₃ group is a key identifier. For aromatic trifluoromethyl groups, this signal typically appears in the range of δ -60 to -65 ppm relative to a CFCl₃ standard. wikipedia.orgrsc.org In studies of similar compounds like 1-(benzyloxy)-4-(trifluoromethyl)benzene and 1-chloro-4-(trifluoromethyl)benzene, the ¹⁹F NMR signal for the CF₃ group is observed at δ -61.49 ppm and δ -62.64 ppm, respectively. rsc.org For (2-Fluoro-2-(4-(trifluoromethyl)phenoxy)ethene-1,1-diyl)dibenzene, the signal is found at δ -61.9 ppm. rsc.org This narrow range confirms the characteristic chemical environment of the trifluoromethyl group attached to a phenoxy system.

Table 3: Representative ¹⁹F NMR Chemical Shifts

| Compound | Chemical Shift (δ, ppm) |

|---|---|

| 1-(Benzyloxy)-4-(trifluoromethyl)benzene rsc.org | -61.49 |

| (2-Fluoro-2-(4-(trifluoromethyl)phenoxy)ethene-1,1-diyl)dibenzene rsc.org | -61.9 |

| 1-Chloro-4-(trifluoromethyl)benzene rsc.org | -62.64 |

| 1-Nitro-4-(trifluoromethyl)benzene rsc.org | -63.18 |

Note: Data is for related 4-substituted benzotrifluorides.

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful, complementary techniques used to probe the vibrational modes of a molecule. scialert.netirphouse.com These methods provide a molecular fingerprint, allowing for the identification of specific functional groups and structural features.

Characteristic Vibrational Modes of Trifluoromethyl and Ether Linkages

The vibrational spectrum of this compound is dominated by the characteristic modes of the trifluoromethyl group and the diaryl ether linkage.

Trifluoromethyl (CF₃) Group Vibrations: The CF₃ group gives rise to several intense bands in the IR spectrum due to the large change in dipole moment during C-F bond vibrations.

C-F Stretching: The symmetric and asymmetric C-F stretching modes are among the most prominent features. These are typically observed in the 1100-1400 cm⁻¹ region. ias.ac.in For related trifluoromethyl benzene derivatives, a very strong intensity band around 1330 cm⁻¹ is assigned to the C-CF₃ stretching mode. ias.ac.in

CF₃ Deformation: The symmetric deformation (scissoring) and rocking modes of the CF₃ group occur at lower frequencies. The symmetric deformation modes are typically found in the range of 290-340 cm⁻¹. ias.ac.in Rocking modes appear in the 200-400 cm⁻¹ region. ias.ac.in

Ether (C-O-C) Linkage Vibrations: The diaryl ether linkage is characterized by its asymmetric and symmetric stretching vibrations.

Asymmetric C-O-C Stretching: This mode produces a strong, characteristic band in the FT-IR spectrum, typically found between 1200 cm⁻¹ and 1280 cm⁻¹.

Symmetric C-O-C Stretching: This vibration often results in a weaker band in the FT-IR spectrum but may be more prominent in the FT-Raman spectrum. It generally appears in the 1000-1100 cm⁻¹ region.

Insertion of the ether oxygen atom between the trifluoromethylphenyl group and the second phenyl ring can influence the degree of vibrational coupling between the CF₃ group and the aromatic ring system. nih.gov

Table 4: General Regions for Characteristic Vibrational Modes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Trifluoromethyl (CF₃) | C-F Asymmetric/Symmetric Stretch | 1100 - 1400 | Strong to Very Strong |

| Trifluoromethyl (CF₃) | CF₃ Symmetric Deformation | 290 - 340 | Medium to Weak |

| Trifluoromethyl (CF₃) | CF₃ Rocking | 200 - 400 | Medium to Weak |

| Diaryl Ether (Ar-O-Ar) | C-O-C Asymmetric Stretch | 1200 - 1280 | Strong |

| Diaryl Ether (Ar-O-Ar) | C-O-C Symmetric Stretch | 1000 - 1100 | Medium to Weak |

Computational Vibrational Analysis (e.g., PED)

To achieve unambiguous assignment of the complex vibrational spectra of molecules like this compound, experimental data is often supplemented with quantum chemical calculations. researchgate.netnih.gov Density Functional Theory (DFT) is commonly employed to calculate theoretical vibrational frequencies and intensities.

A key tool in this analysis is the Potential Energy Distribution (PED) analysis, often performed using software like VEDA (Vibrational Energy Distribution Analysis). nih.govnih.gov PED analysis quantifies the contribution of individual internal coordinates (such as bond stretches, angle bends, and torsions) to each calculated normal vibrational mode. researchgate.netjetir.org This allows for a precise description of the nature of each vibration, distinguishing between pure functional group vibrations and modes that arise from the coupling of several motions. researchgate.net For example, a PED analysis could confirm that a band at ~1330 cm⁻¹ is predominantly from C-CF₃ stretching, with minor contributions from other planar ring modes, providing a more rigorous assignment than empirical correlations alone. ias.ac.in

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For aromatic ethers like this compound, electron ionization (EI) is a common method that provides detailed structural information.

In the mass spectrum of a related compound, p-phenoxytoluene (1-methyl-4-phenoxybenzene), the molecular ion peak is observed, which is consistent with the general behavior of aryl ethers that typically exhibit a strong molecular ion peak. nih.govsciencepublishinggroup.com The fragmentation of such compounds is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for diphenyl ethers involve the cleavage of the ether bond (C-O). nih.gov For aromatic compounds, the formation of the tropylium (B1234903) ion (m/z 91) is a characteristic fragmentation pathway.

Cleavage of the C-O ether bond: This could lead to the formation of a phenoxy radical and a C7H4F3+ ion, or a phenyl radical and a C7H4F3O+ ion.

Loss of the trifluoromethyl group: Fragmentation could occur with the loss of a •CF3 radical, leading to a [M-69]+ fragment.

Formation of characteristic aromatic fragments: The appearance of a phenyl cation at m/z 77 is a common feature in the mass spectra of compounds containing a benzene ring. nih.gov

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

| 238 | [C13H9F3O]•+ | Molecular Ion (M•+) |

| 169 | [C13H9O]+ | Loss of •CF3 |

| 145 | [C7H4F3]+ | Cleavage of the ether bond |

| 93 | [C6H5O]+ | Phenoxy cation |

| 77 | [C6H5]+ | Phenyl cation |

UV-Visible Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule and is used to determine its optical properties. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, these transitions are typically π → π* transitions.

The UV spectrum of benzene, a fundamental component of the target molecule, displays a strong absorption band around 202 nm and a series of weaker, vibrationally-resolved bands between 230-270 nm. nist.gov The substitution on the benzene ring significantly influences the position and intensity of these absorption bands. The presence of auxochromes and chromophores can cause bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima (λmax). sciencepublishinggroup.comsciencepublishinggroup.com

For instance, a related compound, 1,4-Bis(trifluoromethyl)benzene, exhibits a UV excitation peak at 262 nm and an emission peak at 283 nm. aatbio.com This provides a useful reference for the expected absorption region of this compound. The phenoxy group and the trifluoromethyl group on the benzene ring will both affect the electronic distribution and, consequently, the energy of the electronic transitions. The polarity of the solvent can also play a role in shifting the absorption bands. sciencepublishinggroup.comsciencepublishinggroup.comnih.gov

While specific experimental UV-Visible spectral data for this compound is not detailed in the provided search results, it is expected to exhibit characteristic absorption bands in the UV region, likely with maxima influenced by the combined electronic effects of the phenoxy and trifluoromethyl substituents.

Table 2: Expected UV-Visible Absorption Characteristics for this compound

| Expected λmax Range (nm) | Type of Electronic Transition | Influencing Factors |

| 200-220 | π → π* (Primary band) | Benzene ring, phenoxy group |

| 250-280 | π → π* (Secondary band) | Benzene ring, trifluoromethyl group, solvent polarity |

Advanced X-ray Diffraction (XRD) for Crystalline Structures

While no specific X-ray diffraction data for this compound was found in the provided search results, the analysis of related structures can offer insights into the expected crystalline features. For example, the crystal structure of 1-(4-methoxyphenyl)-2-phenoxyethan-1-one, which contains a phenoxy group, has been determined to have a monoclinic crystal system with the space group P21/c. nih.gov The crystal packing in such molecules is often stabilized by van der Waals forces. nih.gov

The determination of the crystal structure of this compound would require obtaining a suitable single crystal of the compound. If successful, the XRD analysis would reveal:

Molecular Conformation: The dihedral angles between the two phenyl rings, which would indicate the degree of twisting around the ether linkage.

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Intermolecular Interactions: The presence of any significant non-covalent interactions, such as C-H···F or π-π stacking, which influence the crystal packing.

Such data is crucial for understanding the solid-state properties of the material and for computational modeling studies.

Table 3: Required Parameters from a Hypothetical X-ray Diffraction Study of this compound

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Z (Molecules per unit cell) | The number of molecules contained within one unit cell. |

| Bond Lengths and Angles | Precise measurements of the geometry of the molecule. |

| Torsion Angles | Information about the conformation of the molecule. |

Reactivity and Reaction Mechanisms of 1 Phenoxy 4 Trifluoromethyl Benzene

Electrophilic Aromatic Substitution (EAS) on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of EAS on 1-phenoxy-4-(trifluoromethyl)benzene are significantly influenced by the directing effects of the phenoxy and trifluoromethyl substituents.

The trifluoromethyl (-CF3) group is a powerful deactivating group due to its strong electron-withdrawing inductive effect. libretexts.orgmdpi.com This effect reduces the electron density of the aromatic ring it is attached to, making it less susceptible to attack by electrophiles compared to benzene (B151609). libretexts.org When an electrophilic substitution reaction does occur on the trifluoromethyl-substituted ring, it overwhelmingly directs incoming electrophiles to the meta position. libretexts.org

This meta-directing effect can be explained by examining the stability of the arenium ion intermediates formed during the substitution process. libretexts.org When the electrophile attacks the ortho or para positions, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly bonded to the electron-withdrawing trifluoromethyl group. libretexts.org This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge in the resonance intermediates is never located on the carbon bearing the -CF3 group, resulting in a more stable intermediate and a lower activation energy for the reaction. libretexts.org Therefore, the meta product is the kinetically and thermodynamically favored product.

Table 1: Influence of Substituents on EAS Regioselectivity

| Substituent | Type | Directing Effect |

| -OPh (Phenoxy) | Activating | ortho, para |

| -CF3 (Trifluoromethyl) | Deactivating | meta |

This interactive table summarizes the directing effects of the key functional groups in this compound.

In stark contrast to the trifluoromethyl group, the phenoxy group (-OPh) is an activating group. libretexts.org The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the attached phenyl ring through resonance. libretexts.org This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. libretexts.orglibretexts.org

The activating nature of the phenoxy group directs incoming electrophiles to the ortho and para positions. libretexts.org The resonance structures show a buildup of negative charge at these positions, which are then preferentially attacked by the positively charged electrophile. libretexts.org Consequently, electrophilic substitution on the unsubstituted phenyl ring of this compound will predominantly yield ortho- and para-substituted products.

Given the opposing effects of the two substituents, electrophilic aromatic substitution on this compound will overwhelmingly occur on the electron-rich phenyl ring activated by the phenoxy group. The trifluoromethyl-substituted ring is significantly deactivated, rendering it much less reactive.

Nucleophilic Transformations Involving the Trifluoromethyl Group

While the trifluoromethyl group deactivates the ring towards electrophilic attack, its strong electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) on the ring to which it is attached, although this is less common for the -CF3 group itself compared to halogens. More relevant are reactions that directly target the C-F bonds of the trifluoromethyl group.

The reaction of aryl halides bearing strongly electron-withdrawing groups with nucleophiles like phenolate (B1203915) anions is a known pathway for forming diaryl ethers. libretexts.org In the context of this compound, while the ether linkage is already present, related transformations involving nucleophilic attack on a trifluoromethyl-activated ring are pertinent. For instance, an aryl fluoride (B91410) with a para-trifluoromethyl group would be susceptible to nucleophilic attack by a phenolate anion. The trifluoromethyl group stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism of SNAr, thereby facilitating the substitution. libretexts.org

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making fluorine displacement from a trifluoromethyl group challenging. mdpi.com However, under specific conditions, selective C-F bond functionalization of trifluoromethylarenes can be achieved. nih.gov These reactions often proceed through radical intermediates. For example, single electron transfer (SET) to the trifluoromethylarene can generate a radical anion, which can then cleave a C-F bond to form a difluorobenzylic radical. nih.gov This reactive intermediate can then be trapped by various reagents. While specific examples for this compound are not prevalent in the literature, the principle of activating the Ar-CF3 motif through radical-anion formation is a key strategy for its functionalization. nih.gov

Catalytic Reactions and Functional Group Transformations

The structural motifs within this compound can participate in various catalytic reactions, enabling further molecular diversification.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. While the C-O bond of the diaryl ether is generally stable, transformations involving other parts of the molecule are possible. For instance, if a halide were present on one of the rings, it could readily participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.

Furthermore, the trifluoromethyl group, while generally inert, can be a handle for certain transformations. For example, palladium-catalyzed hydrogenation has been used to convert trifluoromethyl groups in other molecules. acs.org Additionally, modern synthetic methods are continuously being developed for the catalytic functionalization of C-F bonds. nih.gov

The phenoxy moiety can also influence catalytic processes. In the context of asymmetric catalysis, the oxygen of a phenoxy group can act as a coordinating atom to a metal center, potentially influencing the stereochemical outcome of a reaction at a different site on the molecule. Research into organocatalysis has also shown that phenoxy anions can be activated through hydrogen-bonding and ion-pairing interactions with catalysts. acs.org

Finally, molecular oxygen can be used in conjunction with metal or organocatalysts to achieve a variety of functional group transformations. researchgate.net While direct oxidation of this compound might be challenging, related catalytic systems are used for a wide range of oxidative reactions. researchgate.net

Oxidation and Reduction Processes

The trifluoromethyl group is known for its high chemical and thermal stability, making it resistant to many oxidizing and reducing agents. beilstein-journals.org Similarly, the ether linkage in diaryl ethers is generally stable. Consequently, this compound is expected to be a relatively inert compound under typical oxidation and reduction conditions.

Specific studies detailing the oxidation and reduction of this compound are not extensively documented in the literature. However, based on the known chemistry of its functional groups, reactions would likely target the aromatic rings under harsh conditions.

Oxidation: Strong oxidizing agents might lead to the degradation of the aromatic systems, potentially cleaving the ether bond or hydroxylating the rings, though such reactions are generally not selective.

Reduction: Catalytic hydrogenation might reduce the aromatic rings, but this would require high pressures and temperatures. The trifluoromethyl group itself is highly resistant to reduction. While some methods exist for the hydrodefluorination of trifluoromethylarenes, they often require specific catalytic systems and conditions not broadly applied in general synthesis. nih.gov

Cross-Coupling Reactions at Other Positions

While the ether linkage itself can be a site for cross-coupling, reactions at other positions of the this compound molecule are also of synthetic interest. The presence of the trifluoromethyl group deactivates the attached benzene ring towards electrophilic aromatic substitution but can direct nucleophilic aromatic substitution or metallation at specific positions.

Recent research has demonstrated the utility of related phenoxy-substituted aryl fluorides in cross-coupling reactions. In one study, a silyl-radical-relay pathway was used for the cross-coupling of (hetero)aryl fluorides with allenes. While this compound was not the specific substrate, a similar compound, 1-fluoro-4-phenoxybenzene, underwent efficient cross-coupling with an allene (B1206475) in the presence of a silylboronate reagent and a potassium base to yield a phenoxy-substituted product in high yield. nih.gov This suggests that C-H or other C-X (where X is a halogen) bonds on the aromatic rings of this compound could potentially be functionalized through various cross-coupling strategies, provided the appropriate catalytic system is employed.

For instance, lithiation of the related 1-trifluoromethoxy-4-(trifluoromethyl)benzene has been shown to occur preferentially next to the OCF3 group, which could then be carboxylated. beilstein-journals.org A similar regioselectivity might be observed for this compound, allowing for functionalization at the position ortho to the ether linkage on the trifluoromethyl-substituted ring.

Table 1: Representative Cross-Coupling Reaction of a Related Phenoxy-Substituted Aryl Fluoride This table is based on data for a structurally related compound to illustrate potential reactivity.

| Reactant 1 | Reactant 2 | Reaction Type | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Fluoro-4-phenoxybenzene | Penta-1,2-dien-3-ylbenzene | Silyl-radical-relay cross-coupling | Et3SiBpin, KOtBu | 4-Phenoxy-1-(3-phenylpent-1-yn-3-yl)benzene | 87% | nih.gov |

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound is not directly reported, but significant insights can be drawn from studies on structurally similar diphenyl ether herbicides, such as oxyfluorfen (B1678082) [2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene]. unibas.itresearchgate.net These compounds undergo photodegradation through several pathways, which are likely applicable to this compound.

Upon irradiation, diphenyl ethers can undergo cleavage of the ether bond. For oxyfluorfen, photolysis in various solvents leads to the formation of multiple photoproducts. unibas.it The degradation mechanism is thought to involve the first excited singlet state, leading to both homolytic and heterolytic cleavage of bonds. unibas.it

Potential photodegradation pathways for this compound could include:

Ether Bond Cleavage: Homolytic cleavage would generate a phenoxy radical and a 4-(trifluoromethyl)phenyl radical. Heterolytic cleavage could lead to corresponding ionic intermediates. These reactive species would then react with the solvent or other molecules to form stable products like phenol (B47542) and 4-(trifluoromethyl)phenol.

Reductive Defluorination: The trifluoromethyl group, while generally stable, can undergo photochemical reactions. Studies on other trifluoromethyl-containing aromatic compounds have shown that irradiation can lead to defluorination, sometimes followed by substitution with other groups from the solvent, such as hydroxyl or amino groups. nih.gov For instance, the photolysis of 3,5-diamino-trifluoromethyl-benzene in aqueous solution results in defluorination to form 3,5-diaminobenzoic acid. nih.gov

Ring Reactions: The aromatic rings themselves can undergo photochemical reactions, such as hydroxylation or polymerization, especially in the presence of sensitizers and oxygen.

A study on the photolysis of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) showed that it degrades in natural sunlight, with the primary product being gentisic acid, indicating a complex series of reactions involving the trifluoromethyl-substituted ring. capes.gov.br

Table 2: Potential Photodegradation Products of this compound This table is hypothetical, based on the degradation pathways of analogous compounds.

| Proposed Product | Formation Pathway | Analogous Compound Studied | Reference |

|---|---|---|---|

| Phenol | Ether bond cleavage | Oxyfluorfen | unibas.it |

| 4-(Trifluoromethyl)phenol | Ether bond cleavage | Oxyfluorfen | unibas.it |

| 4-Phenoxybenzoic acid | Hypothetical oxidation/hydrolysis of the CF3 group | 3,5-Diamino-trifluoromethyl-benzene | nih.gov |

Computational Chemistry and Molecular Modeling of 1 Phenoxy 4 Trifluoromethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. These methods allow for the detailed analysis of molecular orbitals and the electrostatic potential, which are fundamental to understanding a molecule's reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For the parent compound, diphenyl ether, and its 4-fluoro derivative, which serves as a reasonable electronic analog for 1-Phenoxy-4-(trifluoromethyl)benzene due to the electron-withdrawing nature of fluorine, typical HOMO and LUMO energy values calculated using DFT methods are in the ranges presented below. It is important to note that the specific values can vary depending on the level of theory and basis set used in the calculations.

Table 1: Representative Frontier Orbital Energies for Diphenyl Ether Analogs

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Diphenyl Ether | -6.0 to -6.5 | -0.5 to 0.0 | 5.5 to 6.5 |

Electrostatic Potential Surface Analysis

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For diphenyl ether, the ESP surface shows a region of negative potential around the ether oxygen atom due to the presence of lone pairs of electrons. The phenyl rings generally exhibit a neutral or slightly negative potential.

Table 2: Qualitative Electrostatic Potential Features

| Molecular Region | Diphenyl Ether | This compound (Predicted) |

|---|---|---|

| Ether Oxygen | Negative | Negative (less intense) |

| Unsubstituted Phenyl Ring | Slightly Negative/Neutral | Slightly Negative/Neutral |

| Substituted Phenyl Ring | N/A | Reduced electron density |

Conformational Analysis and Energy Landscapes

The flexibility of the ether linkage in diphenyl ether and its derivatives allows for various conformations, which are defined by the torsional angles of the phenyl rings relative to the C-O-C plane. Computational conformational analysis helps to identify the most stable geometries and the energy barriers between them.

Studies on diphenyl ether have shown that the molecule adopts a non-planar, twisted conformation in its lowest energy state. cdnsciencepub.com The phenyl rings are rotated out of the C-O-C plane to minimize steric hindrance. The potential energy surface of diphenyl ether typically shows two low-energy minima corresponding to symmetrically twisted conformations, and higher energy barriers for planar and perpendicularly twisted structures. cdnsciencepub.com

For this compound, the substitution of the trifluoromethyl group is not expected to dramatically alter the preferred twisted conformation. However, the steric bulk and electronic effects of the -CF3 group might introduce subtle changes in the optimal torsional angles and the energy barriers for rotation. The increased size of the -CF3 group compared to a hydrogen atom could lead to a slightly more twisted ground state conformation to alleviate steric strain.

Table 3: Torsional Angles and Energy Barriers for Diphenyl Ether

| Conformation | Torsional Angles (φ1, φ2) | Relative Energy (kcal/mol) |

|---|---|---|

| Twisted (Minimum) | (~25°, ~25°) | 0 |

| Planar (Transition State) | (0°, 0°) | ~1-2 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction, locating the transition state structures, and calculating the activation energies.

Given the electronic properties discussed earlier, several types of reactions could be of interest. For instance, electrophilic aromatic substitution on the unsubstituted phenyl ring would be a plausible reaction. Computational modeling could predict the regioselectivity (ortho, meta, or para substitution) by calculating the activation energies for the formation of the corresponding intermediates. Due to the electron-withdrawing nature of the phenoxy group (via induction) and the trifluoromethyl-substituted phenoxy group, electrophilic attack would likely be directed to the ortho and para positions of the unsubstituted ring, with the para position often being favored.

Another area of interest would be nucleophilic aromatic substitution on the trifluoromethyl-substituted ring. The strong electron-withdrawing -CF3 group activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the ether linkage. Theoretical calculations could model the addition-elimination mechanism, characterizing the Meisenheimer complex intermediate and the associated energy barriers.

Due to the lack of specific published studies on reaction pathways of this compound, detailed quantitative data on activation energies and transition state geometries cannot be provided at this time. However, the general principles of reaction mechanism modeling would be applicable to gain significant insights into its reactivity.

Advanced Applications and Derivatization in Research

Polymer Chemistry and Materials Science

The incorporation of the 1-phenoxy-4-(trifluoromethyl)benzene structure into polymer backbones, particularly in high-performance polyimides, has been a key strategy for developing materials with enhanced properties. The trifluoromethyl (-CF3) group is instrumental in this context, as its bulkiness and high hydrophobicity help to increase the fractional free volume within the polymer matrix. This structural modification disrupts tight polymer chain packing, leading to improved solubility and a lower dielectric constant without compromising thermal stability. researchgate.net

Synthesis of Fluorinated Polyimides from Trifluoromethyl-Phenoxy Diamines

Fluorinated polyimides are typically synthesized through a polycondensation reaction between an aromatic dianhydride and an aromatic diamine. The introduction of the trifluoromethyl-phenoxy unit is achieved by using a diamine monomer containing this structure.

A common synthetic route is a two-step process. tandfonline.com First, an intermediate dinitro compound is synthesized via a nucleophilic substitution reaction. For example, 2-chloro-5-nitrobenzotrifluoride (B146372) can be reacted with a dihydroxy compound like methylhydroquinone (B43894) in the presence of a base such as potassium carbonate to form a dinitro precursor containing the trifluoromethyl-phenoxy ether linkage. tandfonline.com This is followed by the reduction of the nitro groups to amino groups to yield the final trifluoromethyl-phenoxy diamine monomer. tandfonline.com

The subsequent polymerization can be carried out through several methods:

High-Temperature, One-Step Polycondensation: The synthesized diamine monomer is reacted with a commercial aromatic tetracarboxylic dianhydride in a high-boiling point solvent. rsc.org The reaction is heated to high temperatures (e.g., 190 °C) to facilitate the imidization process, during which water is continuously removed to drive the reaction to completion, resulting in a fully imidized polymer solution. rsc.org

Two-Step Method (Chemical or Thermal Imidization): In this widely used method, the diamine and dianhydride are first reacted at a lower temperature in an organic solvent to form a soluble poly(amic acid) (PAA) precursor. mdpi.com This PAA solution can then be cast into a film. The final imidization is achieved either by heating the PAA film to high temperatures (thermal imidization) or by treating it with a chemical dehydrating agent, such as a mixture of acetic anhydride (B1165640) and pyridine, at a moderate temperature (chemical imidization). tandfonline.commdpi.com

The selection of the dianhydride component, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) or pyromellitic dianhydride (PMDA), allows for further tuning of the final polymer's properties. researchgate.netfibertech.or.jp

Structure-Property Relationships in Fluorinated Polymers

The introduction of trifluoromethyl-phenoxy groups into polymer chains, particularly polyimides, establishes clear structure-property relationships. fibertech.or.jp

Solubility and Processability: Aromatic polyimides are often insoluble and infusible, which complicates their processing. rsc.org The incorporation of bulky, non-coplanar structures, such as pendant trifluoromethyl-phenoxy groups, disrupts the intermolecular charge-transfer complex (CTC) formation and hinders dense chain packing. This increases the free volume, which significantly improves the polymer's solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP), chloroform, and tetrahydrofuran (B95107) (THF), even at room temperature. researchgate.netrsc.org

Thermal Stability: Despite the increased solubility, these fluorinated polyimides retain the exceptional thermal stability characteristic of aromatic polyimides. They exhibit high glass transition temperatures (Tg), often in the range of 259–281 °C, and high decomposition temperatures (Td5), with 5% weight loss occurring at temperatures above 550 °C in a nitrogen atmosphere. rsc.org

Dielectric Properties: The trifluoromethyl group's low polarizability and the increase in free volume collectively reduce the polymer's dielectric constant. rsc.orgmdpi.com Fluorine's high electronegativity suppresses orientation and interfacial polarization at lower frequencies, while the rigid structure inhibits charge migration at higher frequencies, minimizing dielectric loss. mdpi.com This results in materials with intrinsically low dielectric constants, often between 2.69 and 2.85 (at 1 MHz), making them suitable for microelectronic applications. rsc.org

Optical Properties: The presence of fluorine atoms helps to lighten the color of polyimide films. researchgate.net By interrupting the electronic conjugation and CTC formation along the polymer backbone, fluorinated polyimides exhibit high optical transparency and lower ultraviolet (UV) cutoff wavelengths, typically in the range of 327 to 343 nm. rsc.org

Hydrophobicity: The C-F bond contributes to low surface energy and reduced water absorption. mdpi.com This inherent hydrophobicity improves the polymer's resistance to moisture-induced degradation, a critical factor for performance in humid environments. mdpi.com

Table 1: Properties of Fluorinated Polyimides Derived from Trifluoromethyl-Phenoxy Diamines

| Polymer Name | Dianhydride Used | Tg (°C) | Td5 (°C) (N2) | Dielectric Constant (1 MHz) | Cutoff Wavelength (nm) | Source |

|---|---|---|---|---|---|---|

| PI 5a | 6FDA | 281 | 561 | 2.69 | 327 | rsc.org |

| PI 5b | BTDA | 259 | 551 | 2.85 | 343 | rsc.org |

| PI 5c | ODPA | 265 | 557 | 2.78 | 334 | rsc.org |

| PI 5f(H) | 6FDA | - | - | 3.06 | 367 | tandfonline.com |

Tg = Glass Transition Temperature; Td5 = 5% Weight Loss Temperature; 6FDA = 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride; BTDA = 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride; ODPA = 4,4′-Oxydiphthalic anhydride. The polyimides in rows 1-3 were derived from 2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone. The polyimide in row 4 was derived from 2'-methyl-1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene.

Applications in Microelectronics and Optoelectronics

The unique combination of properties imparted by the trifluoromethyl-phenoxy moiety makes these fluorinated polyimides highly valuable for advanced technological applications. rsc.org

In microelectronics , their low dielectric constant, low water absorption, and high thermal stability are critical for use as interlayer dielectrics, stress buffers, and passivation layers in integrated circuits and multichip modules. researchgate.netmdpi.com These materials help to reduce signal delay, power dissipation, and cross-talk between metal interconnects, enabling the fabrication of faster and more reliable electronic devices.

In optoelectronics and telecommunications , their high optical transparency in the visible and near-infrared regions, combined with precise control over the refractive index, makes them excellent candidates for fabricating optical components. researchgate.netjst.go.jp Applications include optical waveguides, substrates for wavelength-division multiplexing (WDM) filters, and optical films. researchgate.netjst.go.jp Their resistance to high temperatures is particularly important for withstanding soldering processes during device assembly. fibertech.or.jp

Agrochemical Research

The phenoxy-trifluoromethyl structure is a key pharmacophore in a range of herbicides. The trifluoromethyl group often enhances the biological activity and stability of the molecule.

Herbicidal Activities of Phenoxy-Trifluoromethyl Derivatives

Derivatives containing the 2-chloro-4-trifluoromethyl-phenoxy moiety are particularly prominent in herbicide development. These compounds often act as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors or mimic natural plant hormones to induce uncontrolled growth. acs.orgwikipedia.org

Research has demonstrated the potent herbicidal activity of various derivatives:

Phosphinic Acid Derivatives: Compounds such as 2-nitro-5-(2'-chloro-4'-trifluoromethyl-phenoxy)-phenyl-alkyl-phosphinic acids and their esters have been shown to possess excellent herbicidal properties, effective in both pre- and post-emergence applications. google.com

Phenoxyacetic Acid Derivatives: Structures like 3-(2,6-dichloro-4-trifluoromethyl-phenoxy)-phenoxy-acetic acid have been developed for the selective control of difficult weeds. google.com

Oxadiazole and Tetrahydrophthalimide Derivatives: Novel compounds incorporating the phenoxy-trifluoromethyl group have been synthesized and tested. For instance, 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate was identified as a promising candidate with a high PPO inhibition effect and good herbicidal activity against broadleaf weeds. acs.org Similarly, linking a trifluoromethyl-substituted phenoxypyridine unit to a cyanoacrylate skeleton resulted in compounds with 100% herbicidal activity against several grass and broadleaf weeds. nih.gov

Table 2: Herbicidal Activity of Selected Phenoxy-Trifluoromethyl Derivatives

| Derivative Class | Example Compound/Structure | Target Weeds | Activity Level | Source |

|---|---|---|---|---|

| Phenoxypyridine-Cyanoacrylate | Trifluoromethyl-substituted phenoxypyridine linked to cyanoacrylate | Digitaria sanguinalis, Echinochloa crus-galli, Amaranthus retroflexus | 100% inhibition | nih.gov |

| PPO Inhibitor | 4-ethoxy-4-oxobutenyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate | Broadleaf weeds | High activity, pI50 = 6.64 | acs.org |

| Tetrahydrophthalimide | Compound B11 | Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea | >90% inhibition at 9.375 g a.i./ha | acs.org |

| Phenylphosphinic Acid | 2-nitro-5-(2'-chloro-4'-trifluoromethyl-phenoxy)-phenyl-alkyl-phosphinic acid | General weed control | Excellent pre- and post-emergence action | google.com |

Environmental Fate and Risk Assessment of Related Herbicides (e.g., Oxyfluorfen)

Oxyfluorfen (B1678082), with the chemical name 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene, is a widely studied herbicide whose structure is closely related to the core topic. oup.com Its environmental behavior provides insight into the persistence and risks associated with phenoxy-trifluoromethyl compounds in agricultural settings.

Ecological risk assessments have consistently identified aquatic organisms as a primary concern for oxyfluorfen due to its high toxicity to fish, invertebrates, and aquatic plants. oup.comoup.com Studies simulating its use in California rice fields have provided detailed data on its environmental fate: nih.gov

Persistence and Partitioning: Oxyfluorfen demonstrates a high affinity for soil and sediment, where it tends to concentrate. escholarship.org It has a high soil organic carbon-water (B12546825) partitioning coefficient (log Koc between 4.79–5.19), indicating strong binding to organic matter. escholarship.org This leads to persistence in the sediment, with a calculated effective half-life of over 600 days under anaerobic conditions. escholarship.org Once bound, it is poorly desorbed. escholarship.org

Aquatic Risk: Due to its persistence in sediment and high aquatic toxicity, oxyfluorfen poses a risk to aquatic ecosystems. nih.gov While risks from direct water column exposure to fish may be low under certain conditions, the risks to aquatic plants, algae, and sediment-dwelling (benthic) invertebrates can exceed levels of concern. oup.com Chronic risk to freshwater fish under UV light is also a concern. escholarship.org

Influence of Water Management: Studies have shown that extending the water holding period on treated fields has little effect on the concentration of oxyfluorfen in paddy water or release water, suggesting that the herbicide's strong binding to sediment is the dominant factor controlling its availability. oup.comnih.gov

Table 3: Environmental Fate Parameters for Oxyfluorfen

| Parameter | Value | Condition/Comment | Source |

|---|---|---|---|

| Effective Half-Life (Sediment) | 610.6 days | Anaerobic, simulated rice field | escholarship.org |

| Effective Half-Life (Water Column) | 9.4–10.5 days | Cumulative, limited by low availability in water | escholarship.org |

| Soil Sorption Coefficient (log Koc) | 4.79–5.19 | Correlated with soil organic carbon | escholarship.org |

| Aquatic Toxicity | High to Very High | Toxic to fish, very highly toxic to aquatic invertebrates | oup.comoup.com |

Pharmaceutical and Medicinal Chemistry Intermediates

The 4-(trifluoromethyl)phenoxy moiety is a significant pharmacophore in modern drug design. Its presence in a molecule can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile.

The 4-(trifluoromethyl)phenoxy group is a key structural component in several important Active Pharmaceutical Ingredients (APIs). A prominent example is the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine , widely known by its brand name Prozac. The synthesis of Fluoxetine demonstrates the integration of the trifluoromethylphenoxy moiety into a complex API.

One synthetic route to Fluoxetine involves the etherification of N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-trifluoromethylbenzene in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com Another patented process describes the reaction of 4-trifluoromethylphenol with N-methyl-3-phenyl-3-chloropropylamine. mdpi.com These syntheses highlight the utility of precursors containing the 4-(trifluoromethyl)phenyl group to introduce the desired phenoxy moiety.

The general synthetic strategy often involves the reaction of a phenol (B47542) bearing a trifluoromethyl group with a suitable alkyl halide or a related derivative, as illustrated in the synthesis of various Fluoxetine analogues. nih.govresearchgate.net For instance, Fluoxetine derivatives have been synthesized by reacting 3- or 4-trifluoromethylphenol with chloro-phenyl propane-amines in dimethylformamide (DMF) catalyzed by potassium carbonate. nih.gov

Table 1: Examples of APIs and Intermediates with the Trifluoromethylphenoxy Moiety

| Compound | Starting Materials/Intermediates | Key Reaction Type | Reference |

| Fluoxetine | 1-chloro-4-trifluoromethylbenzene and N-methyl-3-hydroxy-3-phenylpropylamine | Nucleophilic Aromatic Substitution | google.com |

| Fluoxetine | 4-trifluoromethylphenol and N-methyl-3-phenyl-3-chloropropylamine | Williamson Ether Synthesis | mdpi.com |

| Fluoxetine Derivatives | 3- or 4-trifluoromethylphenol and chloro-phenyl propane-amines | Williamson Ether Synthesis | nih.gov |

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry due to its unique electronic and steric properties, which can significantly enhance the pharmacological profile of a drug candidate.

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation. google.com This increased stability can lead to a longer biological half-life of the drug, reducing the required dosage frequency.

Lipophilicity and Bioavailability: The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and the blood-brain barrier. google.com This is particularly crucial for drugs targeting the central nervous system, such as antidepressants like Fluoxetine. google.com The incorporation of a trifluoromethyl group at the para-position of the phenolic ring in Fluoxetine was found to increase its potency for inhibiting serotonin (5-HT) uptake by six-fold compared to the non-fluorinated analog. nih.gov

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron density of the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to enhanced binding affinity and selectivity for the intended receptor or enzyme. google.com

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other atoms or groups, such as chlorine or a methyl group. google.com This allows medicinal chemists to fine-tune the steric and electronic properties of a lead compound to optimize its activity and reduce potential side effects.

Table 2: Impact of the Trifluoromethyl Group on Pharmacological Properties

| Property | Effect of Trifluoromethyl Group | Reference |

| Metabolic Stability | Increased due to high C-F bond strength. | google.com |

| Lipophilicity | Increased, enhancing membrane permeability. | google.com |

| Bioavailability | Often improved, especially for CNS-acting drugs. | google.com |

| Binding Affinity | Can be enhanced through electronic and steric effects. | google.com |

| Potency | Can be significantly increased, as seen in Fluoxetine. | nih.gov |

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and ability to act as a bioisostere for ester and amide functionalities. The incorporation of a 4-(trifluoromethyl)phenoxy moiety into an oxadiazole ring system is a promising strategy for the development of new therapeutic agents with a wide range of potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

A general and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodesulfurization of thiosemicarbazides in the presence of a coupling reagent like (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (TBTU). researchgate.net This methodology offers mild reaction conditions and simple work-up procedures.

While specific examples of oxadiazoles (B1248032) derived directly from this compound are not extensively reported in readily available literature, a plausible synthetic route can be extrapolated. This would likely involve the conversion of this compound to the corresponding carboxylic acid hydrazide, which can then be cyclized with various reagents to form the oxadiazole ring. For instance, reacting 4-(trifluoromethyl)phenoxyacetic acid hydrazide with an appropriate carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) would yield a 2,5-disubstituted 1,3,4-oxadiazole.

These novel heterocyclic derivatives are of significant interest in drug discovery programs due to the combined benefits of the metabolically stable and lipophilic trifluoromethylphenoxy group and the versatile oxadiazole core.

Development of Specialized Solvents and Reagents

While the primary research focus for this compound is its application as a building block in medicinal chemistry, the properties of fluorinated aromatic compounds suggest potential, albeit less explored, applications as specialized solvents and reagents.

There is limited direct information in the scientific literature detailing the use of this compound as a specialized solvent. However, related fluorinated aromatic compounds, such as p-chlorobenzotrifluoride (PCBTF), are utilized as solvents in various industrial applications, including coatings, inks, and cleaning agents, due to their unique solvency characteristics and exemption from certain volatile organic compound (VOC) regulations.

As a potential reagent, this compound could theoretically participate in reactions such as electrophilic aromatic substitution, although the strong deactivating effect of the trifluoromethyl group would necessitate harsh reaction conditions. Its derivatives, such as those containing a hydrazide functional group, are valuable reagents for synthesizing other molecules, as seen in the preparation of oxadiazoles. For example, 4-(trifluoromethyl)benzenesulfonohydrazide is a versatile reagent for the synthesis of β-sulfone esters and amides. While not directly this compound, this illustrates the utility of the trifluoromethylphenyl scaffold in developing specialized reagents.

Environmental and Toxicological Considerations Academic Perspective

Environmental Fate Studies of Trifluoromethylated Aryl Ethers

The environmental fate of trifluoromethylated aryl ethers, such as 1-phenoxy-4-(trifluoromethyl)benzene, is of significant interest due to the widespread use of compounds containing the trifluoromethyl (-CF3) group in various industrial and agricultural applications. The strong carbon-fluorine bond imparts a high degree of chemical stability to these molecules, which can lead to their persistence in the environment. researchgate.net

Persistence and Degradation Pathways in Environmental Compartments

Trifluoromethylated aromatic compounds are generally resistant to degradation. The trifluoromethyl group enhances the metabolic stability of the molecule compared to a simple methyl group. epa.gov This increased stability is a key reason for their use in pharmaceuticals and agrochemicals, as it prolongs their active lifespan. researchgate.net However, this stability also means they can persist in the environment for extended periods. researchgate.netnih.gov

Studies on related halogenated diaryl ethers have shown that while non-halogenated versions can be biodegraded by various microorganisms, their halogenated counterparts are more recalcitrant. regulations.gov The degradation of these persistent compounds often requires specialized microorganisms capable of functioning under specific environmental conditions, such as anaerobic methanogenic consortia that can dehalogenate even highly halogenated congeners. regulations.gov Fungi have also been shown to transform chlorinated dibenzofurans and dibenzo-p-dioxins through the action of non-specific enzymes. regulations.gov

Photodegradation is another important pathway for the breakdown of these compounds in the environment. Research on trifluoromethyl-substituted aromatic compounds has demonstrated that they can undergo photodegradation, both directly and indirectly, to produce trifluoroacetic acid (TFA) and fluoride (B91410) anions as final products. confex.com The rate of photodegradation can be influenced by the presence of other functional groups on the aromatic ring; for instance, the presence of nitrogen atoms in the aromatic ring has been shown to decrease photodegradation rates. confex.com

A study on the photodegradation of 4,4'-dibrominated diphenyl ether, a structurally similar compound, revealed that degradation followed pseudo-first-order kinetics and was influenced by factors such as pH and the presence of surfactants. nih.gov The degradation proceeded through debromination and cleavage of the ether bond. nih.gov Similarly, the diphenyl ether herbicide oxyfluorfen (B1678082), which contains a trifluoromethyl group, has a degradation half-life in soil ranging from 30 to 40 days. mdpi.com

Metabolite Identification and Characterization

The metabolism of trifluoromethylated aryl ethers can lead to the formation of various intermediate products. For instance, the metabolism of fluorinated ether anesthetics in rats has been shown to yield 2,2,2-trifluoroethanol (B45653) (TFE) through cytochrome P-450-catalyzed pathways. nih.gov

In the case of the diphenyl ether herbicide oxyfluorfen, which is structurally related to this compound, it is primarily eliminated unchanged in urine and feces, indicating limited metabolism. usda.gov However, when photodegradation occurs, metabolites can be formed. The photolysis of oxyfluorfen has been shown to produce metabolites such as 2-chloro-1-(3-ethoxy-4-hydroxyphenoxy)-4-(trifluoromethyl)benzene and 2-chloro-1-(3-hydroxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene. nih.gov

The metabolism of benzene (B151609), the parent compound of one of the aromatic rings in this compound, is well-studied and proceeds through hydroxylation to form phenol (B47542), which can be further metabolized to hydroquinone (B1673460) and catechol. acs.org It is plausible that similar hydroxylation reactions could occur on the unsubstituted phenyl ring of this compound.

Toxicological Profiles of Related Compounds for Hazard Assessment

Due to a lack of specific toxicological data for this compound, hazard assessment often relies on data from structurally related compounds, such as other fluorinated aryl ethers and diphenyl ether herbicides.

Mechanisms of Toxicity at a Molecular Level

The toxicity of many diphenyl ether herbicides stems from their ability to inhibit the enzyme protoporphyrinogen (B1215707) oxidase (PPOX). nih.gov This enzyme is crucial for the biosynthesis of both chlorophyll (B73375) in plants and heme in animals. nih.gov Inhibition of PPOX leads to an accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. This molecule, when exposed to light, generates reactive oxygen species that cause cellular damage through lipid peroxidation and membrane disruption. nih.gov A study on oxyfluorfen demonstrated that it could inhibit hemoglobin synthesis in human erythroblastic progenitors, suggesting an effect on the human PPOX enzyme. nih.gov

The trifluoromethyl group itself can contribute to toxicity. While generally considered metabolically stable, under certain conditions, the C-F bonds can be cleaved, releasing fluoride ions. Fluoride ions are known to be toxic, acting as enzymatic poisons that can inhibit the activity of various enzymes and disrupt metabolic processes like glycolysis and protein synthesis. researchgate.net

Furthermore, the metabolism of some fluorinated compounds can produce toxic metabolites. For example, the metabolism of certain fluorinated ethers can produce 2,2,2-trifluoroethanol, which has been shown to be lethal to rats at high concentrations. nih.gov The metabolism of benzene, a component of the this compound structure, can produce reactive metabolites that bind to cellular macromolecules and induce oxidative stress, leading to toxicity. acs.org

Ecotoxicological Implications in Aquatic Systems

The ecotoxicity of trifluoromethylated aryl ethers and related compounds is a significant concern due to their potential persistence and bioaccumulation in aquatic environments.

Studies on the diphenyl ether herbicide oxyfluorfen have shown it to be "highly toxic" to fish and aquatic plants and "moderately toxic" to aquatic invertebrates. epa.gov The risk to aquatic organisms is a combination of the chemical's toxicity and the level of exposure. epa.gov Even at low concentrations, chronic exposure can lead to sublethal effects. For instance, long-term exposure of the crustacean Daphnia magna to oxyfluorfen resulted in adverse reproductive effects. usda.gov